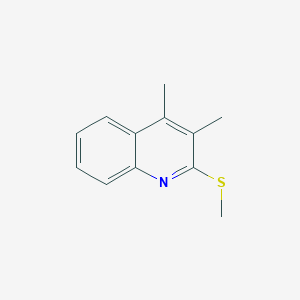

3,4-Dimethyl-2-(methylsulfanyl)quinoline

CAS No.: 192696-25-6

Cat. No.: VC16844263

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 192696-25-6 |

|---|---|

| Molecular Formula | C12H13NS |

| Molecular Weight | 203.31 g/mol |

| IUPAC Name | 3,4-dimethyl-2-methylsulfanylquinoline |

| Standard InChI | InChI=1S/C12H13NS/c1-8-9(2)12(14-3)13-11-7-5-4-6-10(8)11/h4-7H,1-3H3 |

| Standard InChI Key | KLYSKAHLWCQRFI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC2=CC=CC=C12)SC)C |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with three substituents:

-

Methyl groups at positions 3 and 4 of the benzene ring.

-

Methylsulfanyl group () at position 2 of the pyridine ring .

The IUPAC name is 3,4-dimethyl-2-methylsulfanylquinoline, and its SMILES representation is .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 203.31 g/mol | |

| InChIKey | KLYSKAHLWCQRFI-UHFFFAOYSA-N | |

| CAS Registry Number | 192696-25-6, 1020964-26-4 | |

| Synonymous identifiers | DTXSID90514025, 192696-25-6 |

Spectroscopic and Computational Data

-

Infrared (IR) spectroscopy: The methylsulfanyl group exhibits characteristic C–S stretching vibrations near 600–700 cm, while aromatic C–H stretches appear around 3000–3100 cm .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3,4-dimethyl-2-(methylsulfanyl)quinoline is documented in the provided sources, analogous methods for substituted quinolines suggest plausible pathways:

Friedländer Annulation

A quinoline backbone can be constructed via condensation of 2-aminobenzaldehyde derivatives with ketones. For example, 3,4-dimethylquinoline (CAS: 2436-92-2 ) is synthesized from 2-amino-3,4-dimethylbenzaldehyde and acetone under acidic conditions . Introducing the methylsulfanyl group may require post-annulation functionalization.

Nucleophilic Substitution

A chloroquinoline precursor (e.g., 2-chloro-3,4-dimethylquinoline) could react with methanethiol () in the presence of a base to yield the target compound .

Phosphorane-Mediated Reactions

The Wittig reaction, as demonstrated in the synthesis of dihydropyranoquinolines , could be adapted to introduce alkylsulfanyl groups via phosphorane intermediates.

Table 2: Hypothetical Synthesis Yield Comparison

| Method | Key Reagents | Estimated Yield |

|---|---|---|

| Friedländer Annulation | 2-Amino-3,4-dimethylbenzaldehyde, acetone | 50–65% |

| Nucleophilic Substitution | 2-Chloroquinoline, | 70–85% |

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: Quinoline derivatives generally decompose above 300°C, but the methylsulfanyl group may lower thermal stability due to sulfur’s susceptibility to oxidation .

-

Solubility: Expected to be soluble in organic solvents (e.g., ethanol, chloroform) but insoluble in water due to hydrophobic substituents .

Crystallographic Data

While no single-crystal X-ray data exists for this compound, related structures like 3,4-dimethylphenyl quinoline-2-carboxylate exhibit dihedral angles of 48.1° between aromatic rings, suggesting moderate planarity disruption .

Research Applications and Biological Relevance

Materials Science

Thioether-containing compounds like this may serve as ligands in catalysis or precursors for conductive polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume